molecular formula C16H15Cl2N3O3S B2933577 5,6-dichloro-N-[3-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)phenyl]pyridine-3-carboxamide CAS No. 1808675-35-5

5,6-dichloro-N-[3-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)phenyl]pyridine-3-carboxamide

Cat. No.: B2933577
CAS No.: 1808675-35-5
M. Wt: 400.27
InChI Key: QJZXKAUUROZYJG-UHFFFAOYSA-N
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Description

5,6-dichloro-N-[3-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)phenyl]pyridine-3-carboxamide is a complex organic compound characterized by its unique structure, which includes a pyridine ring substituted with chlorine atoms and a thiomorpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dichloro-N-[3-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)phenyl]pyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the chlorination of pyridine derivatives followed by the introduction of the thiomorpholine moiety through nucleophilic substitution reactions. The reaction conditions often require the use of specific solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions is crucial to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

5,6-dichloro-N-[3-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)phenyl]pyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve specific solvents, temperature control, and sometimes the use of catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new substituents to the pyridine ring or the thiomorpholine moiety.

Scientific Research Applications

5,6-dichloro-N-[3-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)phenyl]pyridine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s interactions with biological molecules are of interest for understanding biochemical pathways and developing new biochemical assays.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 5,6-dichloro-N-[3-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)phenyl]pyridine-3-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, altering their activity and thereby influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 5,6-dichloro-2-(quinolin-8-yl)isoindoline-1,3-dione
  • 2,3-Dichloro-5,6-dicyano-p-benzoquinone

Uniqueness

Compared to similar compounds, 5,6-dichloro-N-[3-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)phenyl]pyridine-3-carboxamide is unique due to its specific combination of a pyridine ring with chlorine substituents and a thiomorpholine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

5,6-dichloro-N-[3-(1,1-dioxo-1,4-thiazinan-4-yl)phenyl]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2N3O3S/c17-14-8-11(10-19-15(14)18)16(22)20-12-2-1-3-13(9-12)21-4-6-25(23,24)7-5-21/h1-3,8-10H,4-7H2,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJZXKAUUROZYJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCN1C2=CC=CC(=C2)NC(=O)C3=CC(=C(N=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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